molecular formula C9H8Cl2F2O B14049578 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene

1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene

Cat. No.: B14049578
M. Wt: 241.06 g/mol
InChI Key: JFJBXRYGPZWZLB-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene is an organic compound with the molecular formula C9H8Cl2F2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy and ethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with other chemical species.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene can be compared with other similar compounds, such as:

  • 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

These compounds share structural similarities but differ in the specific substituents attached to the benzene ring

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(11)7(4-5)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

JFJBXRYGPZWZLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)Cl)OC(F)F

Origin of Product

United States

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